molecular formula C17H17FN6O B2561900 3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide CAS No. 2034558-06-8

3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide

Cat. No.: B2561900
CAS No.: 2034558-06-8
M. Wt: 340.362
InChI Key: KZYFPAVLBGMZPZ-UHFFFAOYSA-N
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Description

The compound “3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide” is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine nucleus . This class of compounds has been found to exhibit significant biological activities .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . In one example, a series of new piperazine derivatives and triazolo-pyrazine derivatives were synthesized in a single-step reaction . All twenty adducts were obtained in good to high yields and fully characterized by 1H NMR, 13C NMR, IR, and mass spectrometry techniques .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include aromatic nucleophilic substitution . In one case, a three-step reaction sequence was used .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • Enaminones as Precursors for Heterocyclic Compounds : Enaminones have been used to synthesize N-arylpyrazole-containing compounds, leading to the development of derivatives with antitumor and antimicrobial activities. These synthesized compounds have shown inhibition effects comparable to standard treatments in both human breast cell lines (MCF-7) and liver carcinoma cell lines (HEPG2) (S. Riyadh, 2011).

  • Anticonvulsant Activity of Triazolo[4,3-a]pyrazines : Substituted triazolo[4,3-a]pyrazines have been synthesized and evaluated for their anticonvulsant activity against maximal electroshock-induced seizures in rats, exhibiting promising results. This highlights the potential of triazolo[4,3-a]pyrazine derivatives in the development of new anticonvulsant drugs (J. Kelley et al., 1995).

  • Antiavian Influenza Virus Activity : A study on benzamide-based 5-aminopyrazoles and their derivatives has shown significant antiviral activities against the H5N1 subtype of the influenza A virus. This research opens pathways for developing new antiviral agents leveraging the structure of compounds related to the queried chemical (A. Hebishy et al., 2020).

  • Antimicrobial and Insecticidal Agents : The synthesis of new thienopyrimidine derivatives and their evaluation as antimicrobial agents have been explored, demonstrating pronounced activity against a broad spectrum of bacterial and fungal species. Additionally, some derivatives have shown potential as insecticidal agents, indicating a wide range of applications for these synthesized compounds (M. Bhuiyan et al., 2006).

Future Directions

The future directions for this class of compounds could involve further exploration of their antimicrobial, antioxidant, and antiviral potential . The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is a key area of focus .

Properties

IUPAC Name

3-fluoro-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O/c1-11-21-22-16-15(19-6-8-24(11)16)23-7-5-14(10-23)20-17(25)12-3-2-4-13(18)9-12/h2-4,6,8-9,14H,5,7,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYFPAVLBGMZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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